N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the fusion of triazole and thiadiazine ringsCommon reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and advanced purification techniques to ensure the desired purity and yield. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various bioactive molecules.
Biology: Studied for its enzyme inhibitory properties and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions lead to the modulation of biochemical pathways, resulting in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Uniqueness
N’-(2,6-DIMETHYLPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE stands out due to its unique combination of triazole and thiadiazine rings, which confer a distinct pharmacophore profile. This structural uniqueness allows for specific interactions with target receptors, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H20FN5O2S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-5-3-6-14(2)18(13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-7-4-8-16(23)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
ULGLOEVBZBAOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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